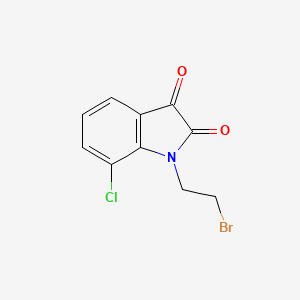
1-(2-bromoethyl)-7-chloro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione is an organic compound that belongs to the indoline family. This compound is characterized by the presence of a bromoethyl group at the first position and a chloro group at the seventh position of the indoline-2,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2,3-dione as the core structure.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can undergo oxidation to form quinonoid structures or reduction to yield hydroquinone derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular architectures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction.
Scientific Research Applications
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-(2-Bromoethyl)-indoline-2,3-dione: Lacks the chloro group, which may result in different reactivity and biological activity.
7-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to participate in substitution reactions.
1-(2-Chloroethyl)-7-chloroindoline-2,3-dione: The chloroethyl group may exhibit different reactivity compared to the bromoethyl group.
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
1-(2-bromoethyl)-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-5-13-8-6(9(14)10(13)15)2-1-3-7(8)12/h1-3H,4-5H2 |
InChI Key |
UEDCFZGLYKQZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


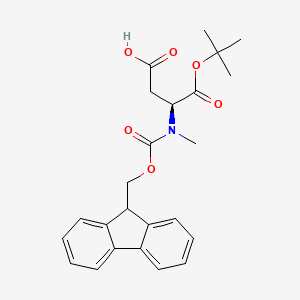

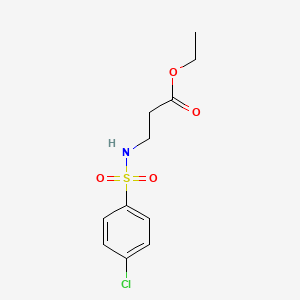
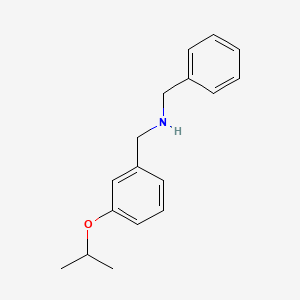
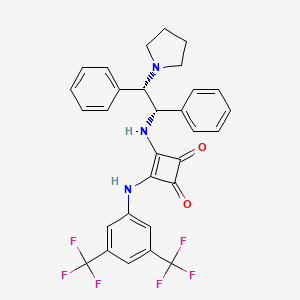

![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
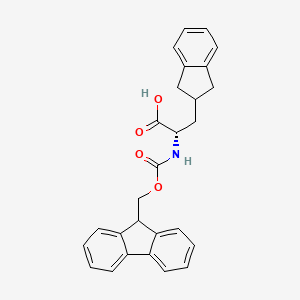
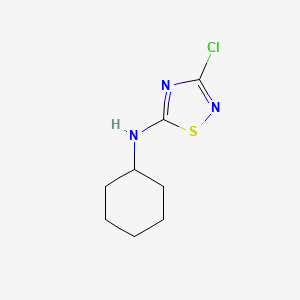

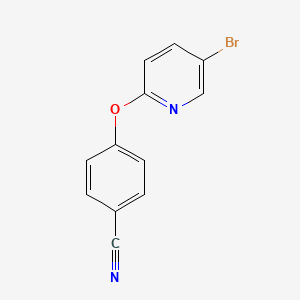

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
